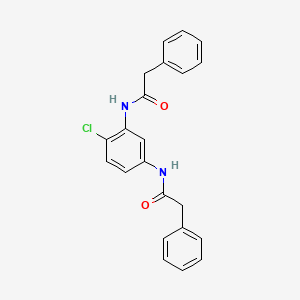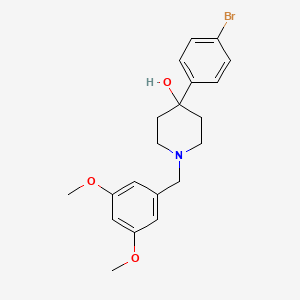
N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-chloro-1,3-phenylene)bis(2-phenylacetamide), commonly known as CPB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CPB is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
Mecanismo De Acción
The mechanism of action of CPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. CPB has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. Additionally, it has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
CPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. CPB has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Finally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPB has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. Additionally, it has a high purity and is soluble in organic solvents, making it easy to work with. However, there are also some limitations to using CPB in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of CPB. One potential direction is the development of new antibiotics based on CPB. Another potential direction is the development of new anticancer agents based on CPB. Additionally, further research is needed to fully understand the mechanism of action of CPB and to identify potential new therapeutic applications. Finally, there is a need for further research to identify any potential side effects of CPB and to determine its safety for use in humans.
Conclusion:
In conclusion, CPB is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It has antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, and has several advantages for lab experiments. While there are some limitations to using CPB in lab experiments, there are also several future directions for its study, including the development of new antibiotics and anticancer agents, and further research into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
CPB can be synthesized by the reaction of 4-chloro-1,3-phenylenediamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction yields CPB as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
CPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. CPB has also been shown to have anticancer properties, inhibiting the growth of various cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
Propiedades
IUPAC Name |
N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-12-11-18(24-21(26)13-16-7-3-1-4-8-16)15-20(19)25-22(27)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHCLXPEJGYIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-1-propanone](/img/structure/B5188547.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)

![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
